molecular formula C14H11ClN4 B5626845 (6-Chloro-4-phenylquinazolin-2-yl)hydrazine CAS No. 57370-20-4

(6-Chloro-4-phenylquinazolin-2-yl)hydrazine

Cat. No.: B5626845
CAS No.: 57370-20-4
M. Wt: 270.72 g/mol
InChI Key: XZEPOFNTLFSHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-4-phenylquinazolin-2-yl)hydrazine is a chemical compound with the molecular formula C14H11ClN4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-phenylquinazolin-2-yl)hydrazine typically involves the reaction of 6-chloro-4-phenylquinazoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-4-phenylquinazolin-2-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: It serves as a precursor in the synthesis of complex quinazoline derivatives used in organic synthesis and catalysis.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential anticancer, anticonvulsant, and antimicrobial activities, making it a candidate for drug development.

    Industry: It is used in the development of agrochemicals and dyes due to its versatile chemical properties

Mechanism of Action

The mechanism of action of (6-Chloro-4-phenylquinazolin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(6-chloro-4-phenylquinazolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-14(17-12)19-16)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEPOFNTLFSHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353585
Record name (6-chloro-4-phenylquinazolin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57370-20-4
Record name (6-chloro-4-phenylquinazolin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.